1-(5,6-Dibromopyridin-3-yl)piperazine
Description
Significance of Piperazine (B1678402) and Pyridine (B92270) Moieties as Core Scaffolds in Chemical Research
The piperazine and pyridine rings are two of the most ubiquitous heterocyclic scaffolds in the landscape of chemical and pharmaceutical research. Their prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to engage in a wide range of biological interactions.
Piperazine: The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. nih.govnih.govsemanticscholar.org This designation arises from its frequent appearance in a multitude of biologically active compounds across various therapeutic areas. nih.gov The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular libraries, and can also act as hydrogen bond acceptors, which is crucial for molecular recognition at biological targets. wikipedia.org The flexible conformation of the piperazine ring enables it to bind effectively with numerous biological targets. researchgate.net Derivatives of piperazine have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antidepressant, and anticonvulsant properties. nih.gov
Pyridine: The pyridine scaffold, an aromatic six-membered ring containing one nitrogen atom, is another cornerstone of medicinal chemistry. nih.gov Its aromatic nature, combined with the electron-withdrawing effect of the nitrogen atom, imparts unique electronic properties. Pyridine is a key structural component in many established pharmaceutical agents. nih.gov The nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the carbon atoms of the ring can be functionalized to modulate a molecule's properties and interactions with target proteins.
The conjugation of piperazine and pyridine rings into a single molecule is a common strategy in drug design, aiming to create hybrid molecules that leverage the beneficial attributes of both scaffolds. nih.govnih.gov This combination can enhance biological activity, improve pharmacokinetic profiles (such as solubility and bioavailability), and allow for fine-tuning of a compound's properties for a specific biological target. nih.govmdpi.com
Overview of Halogenated Pyridine Derivatives in Synthetic and Medicinal Chemistry
Halogenated pyridines are indispensable building blocks in modern organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. nih.govacs.org The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring serves several critical functions.
Firstly, halogens act as versatile synthetic handles. The carbon-halogen bond provides a reactive site for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of more complex molecular architectures. nih.gov This is particularly valuable in the late-stage functionalization of complex molecules, where introducing new groups can generate diverse analogs for structure-activity relationship (SAR) studies. nih.govacs.org
Secondly, halogens can significantly influence the physicochemical and pharmacological properties of a molecule. They can alter a compound's lipophilicity, metabolic stability, and binding affinity to its target. For example, the strategic placement of a halogen atom can block a site of metabolism, thereby increasing the drug's half-life. The electrophilic nature of the carbon-halogen bond can also lead to specific interactions, such as halogen bonding, with biological macromolecules.
The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions for electrophilic aromatic substitution. nih.gov However, significant progress has been made in developing milder and more selective methods for pyridine halogenation. nih.govacs.orgyoutube.com
Contextualizing 1-(5,6-Dibromopyridin-3-yl)piperazine within Related Piperazine-Pyridine Conjugates
This compound belongs to the large family of piperazine-pyridine conjugates. Its specific structure is defined by the substitution pattern on the pyridine ring. The presence of two bromine atoms at the 5- and 6-positions distinguishes it from more commonly studied mono-halogenated or non-halogenated analogs.
The synthesis of such compounds typically involves a nucleophilic aromatic substitution reaction, where the piperazine nitrogen atom displaces a leaving group (often a halogen) on the pyridine ring. nih.gov For instance, the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711) is achieved by reacting 2-chloro-3-nitropyridine (B167233) with piperazine. nih.gov Similarly, related compounds like 1-(6-nitropyridin-3-yl)piperazine (B1631402) can be synthesized from 5-bromo-2-nitropyridine (B47719) and piperazine. chemicalbook.com The two bromine atoms on this compound offer multiple sites for subsequent chemical modification, making it a potentially valuable intermediate for creating a library of derivatives for research purposes.
To understand the context of this compound, it is useful to compare it with other known bromo- and fluoro-substituted piperazine-pyridine conjugates.
Interactive Data Table: Comparison of Related Piperazine-Pyridine Conjugates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | CAS Number |
| This compound | C₉H₁₁Br₂N₃ | 321.01 | Dibrominated pyridine ring | Not available |
| 1-(6-Bromopyridin-3-yl)piperazine nih.gov | C₉H₁₂BrN₃ | 242.12 | Single bromine at C6 of pyridine | 412347-39-8 |
| 1-[(6-Bromopyridin-3-yl)methyl]piperazine evitachem.com | C₁₀H₁₄BrN₃ | 256.14 | Brominated pyridine linked via a methylene (B1212753) bridge | 1231930-25-8 |
| 1-(5-Bromopyridin-3-yl)-4-methylpiperazine 001chemical.com | C₁₀H₁₄BrN₃ | 256.14 | Single bromine at C5; N-methylated piperazine | 1130759-48-6 |
| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine thieme-connect.com | C₁₂H₁₈FN₃O | 239.29 | Fluorinated pyridine linked via a propyl-oxy bridge | Not available |
This table highlights the structural diversity within this class of compounds. The specific placement and number of halogen atoms, along with other substitutions on the piperazine or pyridine rings, are key determinants of their chemical reactivity and potential biological activity. The dibromo-substitution in this compound, in particular, provides two reactive sites, potentially allowing for sequential or differential functionalization in synthetic chemistry endeavors.
Properties
IUPAC Name |
1-(5,6-dibromopyridin-3-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N3/c10-8-5-7(6-13-9(8)11)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFVAAQNKJIFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(N=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5,6 Dibromopyridin 3 Yl Piperazine and Its Analogs
Optimization and Advanced Strategies in Compound Synthesis
To overcome the limitations of traditional methods and improve efficiency, advanced synthetic strategies have been developed. These techniques often lead to higher yields, shorter reaction times, and more environmentally friendly processes.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of heterocyclic systems like pyridines and piperazines. organic-chemistry.orgnih.gov By using microwave irradiation instead of conventional conductive heating, reaction times can often be dramatically reduced from many hours to mere minutes. organic-chemistry.orgresearchgate.net This rapid heating can also lead to increased product yields and higher purity by minimizing the formation of side products. organic-chemistry.org
The Bohlmann-Rahtz pyridine (B92270) synthesis, for example, can be performed in a single step in 10-20 minutes with yields up to 98% under microwave conditions, a significant improvement over the traditional two-step process requiring high temperatures. organic-chemistry.org Similarly, the synthesis of various monosubstituted piperazines has been successfully accelerated using microwave irradiation, providing an efficient alternative to lengthy reflux conditions. nih.govsemanticscholar.org The development of flow reactors equipped with microwave units further enhances the scalability and efficiency of these syntheses. nih.govsemanticscholar.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis
| Heating Method | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Conductive Heating | DMSO | 170 | 20 min | 78 |
Data adapted from a representative example in the literature demonstrating the acceleration of pyridine synthesis. organic-chemistry.org
While palladium catalysis is prevalent, copper-catalyzed reactions represent a historically significant and increasingly utilized alternative for aryl amination. nih.gov The copper-catalyzed Ullmann condensation (or Ullmann-Goldberg reaction) is a classic method for coupling aryl halides with amines, alcohols, and thiols. nih.gov This approach is particularly useful for constructing N-arylpiperazine systems and can sometimes be successful where palladium-based methods fail. nih.gov
Modern advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions, often accelerated by the use of specific ligands such as hydroxypicolinamide or pyridine derivatives. scientificupdate.comnih.gov These ligands can enhance catalyst stability and reactivity. nih.gov Furthermore, novel strategies such as copper-mediated C-H amination are being explored. rsc.org This method allows for the direct coupling of an N-H bond from a heterocycle like piperazine (B1678402) with a C-H bond on an aromatic ring, offering excellent atom economy by avoiding the need for pre-halogenated substrates. rsc.org For example, 2-arylpyridines can be selectively aminated at the ortho-position of the aryl ring using copper catalysis. rsc.org
Synthesis of Key Intermediates and Precursors for 1-(5,6-Dibromopyridin-3-yl)piperazine Derivatives
The synthesis of this compound and its analogs relies on the strategic preparation of key intermediates, primarily functionalized and halogenated pyridine and piperazine rings. The methodologies involve multi-step reaction sequences to introduce the desired substituents at specific positions on the pyridine core.
A crucial precursor for introducing the dibromo-pyridine moiety is a suitably functionalized aminopyridine. The synthesis of these building blocks often begins with simpler, commercially available pyridines, which then undergo a series of halogenation, nitration, and reduction reactions.
One common strategy involves the bromination of aminopyridines. For instance, 2-aminopyridine (B139424) can be brominated using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid to yield brominated aminopyridines. orgsyn.orgheteroletters.org The reaction conditions can be controlled to favor the formation of mono- or di-brominated products. A notable side-product in the bromination of 2-aminopyridine is 2-amino-3,5-dibromopyridine. heteroletters.org
Nitration is another key step to introduce a functional group that can later be converted to an amino group, which is essential for coupling with other molecular fragments. For example, 2-amino-5-bromopyridine (B118841) can be nitrated to produce 2-amino-5-bromo-3-nitropyridine. orgsyn.org This nitro-intermediate can then be reduced to the corresponding diamine, such as 2,3-diamino-5-bromopyridine, using reducing agents like iron in ethanol (B145695) and hydrochloric acid. orgsyn.org Similarly, 5-bromo-3-nitropyridine can be reduced to 3-amino-5-bromopyridine. chemicalbook.com
The synthesis of di- and tri-halogenated pyridines provides another pathway to the desired intermediates. For example, 2,5-dibromopyridine (B19318) can be synthesized from 2-amino-5-bromopyridine through a Sandmeyer-type reaction. heteroletters.orgchemicalbook.com Polyhalogenated pyridines, such as 2,3,5-tribromopyridine, are versatile intermediates where the differential reactivity of the bromine atoms allows for regioselective functionalization.
The introduction of the piperazine moiety is typically achieved through nucleophilic substitution or cross-coupling reactions. For example, 3,5-dibromopyridine (B18299) can react with piperidine (B6355638) derivatives under various conditions, including microwave irradiation or using copper or palladium catalysts, to yield substituted bromopyridines. clockss.org
The following tables summarize some of the key synthetic transformations for preparing intermediates relevant to the synthesis of this compound derivatives.
Table 1: Synthesis of Brominated Aminopyridine Intermediates
| Starting Material | Reagent(s) | Product | Citation |
|---|
Table 2: Synthesis of Nitro- and Diamino- Pyridine Intermediates
| Starting Material | Reagent(s) | Product | Citation |
|---|
Table 3: Synthesis of Dihalopyridine Intermediates
| Starting Material | Reagent(s) | Product | Citation |
|---|
Structure Activity Relationship Sar Studies of 1 5,6 Dibromopyridin 3 Yl Piperazine Derivatives
General Principles of SAR in Piperazine-Containing Heterocycles
The piperazine (B1678402) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents. nih.gov Its widespread use stems from a unique combination of physicochemical properties. The two nitrogen atoms, typically at positions 1 and 4, provide a rigid six-membered ring structure with a large polar surface area. nih.gov These nitrogens can act as hydrogen bond acceptors and donors, which is crucial for interacting with biological targets and enhancing water solubility and bioavailability. nih.govnih.govmdpi.com
Positional and Substituent Effects on the Pyridine (B92270) Ring
The pyridine ring, as the aryl component of pyridinylpiperazine derivatives, is a critical determinant of biological activity. The nature, number, and position of substituents on this ring can profoundly influence the molecule's electronic properties, steric profile, and ability to form key interactions with a biological target.
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. In the context of the 1-(5,6-Dibromopyridin-3-yl)piperazine scaffold, the two bromine atoms at positions 5 and 6 are expected to significantly impact its activity. While specific data for this dibromo-derivative is scarce, studies on related fluorinated pyridinylpiperazines offer valuable insights.
For instance, in a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives designed as dopamine (B1211576) and serotonin (B10506) receptor agonists, the fluorine atom on the pyridine ring plays a crucial role in the molecule's pharmacological profile. thieme-connect.com Halogens can alter the electron distribution of the pyridine ring, influence its pKa, and participate in halogen bonding—a specific type of non-covalent interaction with biological targets. The position of the halogen is also critical; for example, some derivatives of 1-(2-Pyridinyl)piperazine, such as 1-(3-fluoro-2-pyridinyl)piperazine, are known to be potent and selective α2-adrenergic receptor antagonists. wikipedia.org The dibromo substitution pattern in the target compound likely serves to create a specific electronic and steric profile that could enhance binding affinity and selectivity for its intended target.
Beyond halogens, other substituents on the pyridine ring can dramatically alter biological activity. A study on 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives as urease inhibitors demonstrates this principle effectively. nih.gov The presence of a strong electron-withdrawing nitro group at the 3-position of the pyridine ring makes the adjacent carbon at the 2-position highly electrophilic, facilitating the nucleophilic substitution reaction with piperazine during synthesis. nih.gov
This nitro group also influences the electronic landscape of the entire molecule, which can affect its interaction with the target enzyme. In this series, the combination of the nitropyridine scaffold with various substituents on the distal piperazine nitrogen led to compounds with potent urease inhibitory activity, with some derivatives showing significantly greater potency than the standard inhibitor, thiourea. nih.gov Similarly, studies on 4-pyridyl-piperazine derivatives as histamine (B1213489) H3 receptor ligands have shown that substituents on an eastern aromatic ring, connected via a linker to the piperazine, significantly affect affinity. For example, compounds with a para-substituted second aromatic ring generally displayed higher affinity than their meta-substituted counterparts. nih.gov These findings underscore the importance of the substitution pattern on the pyridine ring for achieving desired bioactivity.
Structural Modifications and Substitutions on the Piperazine Core
The piperazine core itself is a hotbed for structural modification to optimize drug properties. nih.gov The majority of piperazine-containing drugs feature substitutions at one or both nitrogen atoms, as this is a synthetically accessible way to introduce diverse chemical functionalities. nsf.gov
In the development of 1-(3-nitropyridin-2-yl)piperazine-based urease inhibitors, a variety of N-arylacetamide and N-arylpropanamide moieties were attached to the N-4 nitrogen of the piperazine ring. nih.gov The structure-activity relationship of these derivatives revealed that the nature of the aryl substituent had a profound impact on inhibitory potency.
Interactive Table: Urease Inhibition by 1-(3-nitropyridin-2-yl)piperazine Derivatives nih.gov
| Compound | Substituent on Piperazine (R) | IC₅₀ (µM) |
|---|---|---|
| 5b | -CH₂CONH(2-Cl-Ph) | 2.0 ± 0.73 |
| 5c | -CH₂CONH(3-Cl-Ph) | 2.9 ± 0.96 |
| 5i | -CH₂CONH(4-F-Ph) | 2.8 ± 1.12 |
| 7e | -CH(CH₃)CONH(4-Cl-Ph) | 2.24 ± 1.63 |
| 7h | -CH(CH₃)CONH(4-Br-Ph) | 2.6 ± 1.05 |
| Thiourea (Standard) | N/A | 23.2 ± 11.0 |
As shown in the table, derivatives with halogen-substituted phenyl rings, such as 2-chlorophenyl (5b), 4-chlorophenyl (7e), and 4-bromophenyl (7h), were among the most potent inhibitors. nih.gov This highlights that modifications distal to the core pyridinylpiperazine structure are critical for tuning biological activity. Furthermore, recent advances in C-H functionalization are enabling the direct modification of the carbon atoms of the piperazine ring, opening new avenues for creating novel analogs with potentially improved properties that were previously difficult to access. mdpi.comnsf.gov
Role of Linker Chemistry in Modulating Pharmacological Profiles
The study of 4-pyridyl-piperazine derivatives as histamine H3 receptor (H3R) ligands provides a clear example of the linker's importance. nih.gov In this research, the length of the alkyl linker connecting the piperazine ring to an "eastern" substituted fragment was systematically varied. The results demonstrated a distinct relationship between linker length and receptor affinity. For instance, derivatives with a six-methylene linker were generally more potent than their five-methylene counterparts. nih.gov However, a global analysis revealed that derivatives with a three-methylene linker exhibited the highest affinity for the H3 receptor among all tested compounds in that series. nih.gov This non-linear relationship underscores that linker optimization is not merely about increasing length but about achieving an ideal spatial arrangement between the key pharmacophoric elements for optimal interaction with the receptor binding site.
Stereochemical Considerations in Derivatization and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design. Since biological targets like receptors and enzymes are chiral, they often interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. nih.gov One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even cause unwanted side effects.
When introducing chiral centers into derivatives of this compound, either on the piperazine ring itself or on its substituents, it is crucial to evaluate the activity of the individual stereoisomers. Research on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives illustrates this point vividly. nih.gov In that series, the S-(+) enantiomers consistently showed much stronger analgesic activity than their corresponding R-(-) enantiomers. The most potent compound, the S-(+) enantiomer of one derivative, was 105 times more potent than morphine. nih.gov Conversely, some of the R-(-) enantiomers displayed narcotic antagonist activity, a completely different pharmacological profile. nih.gov This demonstrates that stereochemistry can be a key determinant of both the potency and the nature of the biological activity of piperazine derivatives.
Medicinal Chemistry and Biological Research Applications As a Chemical Scaffold
Utility as a Building Block for Diverse Chemical Libraries and Complex Organic Molecules
The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. drugbank.comnih.gov Its desirable physicochemical properties, such as good aqueous solubility and the ability to modulate the pharmacokinetic profiles of drug candidates, make it an attractive component in drug design. drugbank.com The 1-(5,6-Dibromopyridin-3-yl)piperazine scaffold, in particular, offers several strategic advantages for the construction of diverse chemical libraries.
The two bromine atoms on the pyridine (B92270) ring serve as valuable synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at the 5 and 6 positions of the pyridine ring, enabling the rapid generation of a large number of analogues. Furthermore, the secondary amine of the piperazine ring provides a convenient point for derivatization through reactions like acylation, alkylation, and reductive amination. nih.gov This dual reactivity at both the pyridine and piperazine moieties allows for the creation of extensive and structurally diverse compound libraries from a single starting scaffold. nih.govnih.gov
The ability to generate such libraries is crucial in the early stages of drug discovery for identifying hit compounds against various biological targets. The systematic modification of the this compound core can lead to the synthesis of complex organic molecules with tailored pharmacological properties. capes.gov.brresearchgate.net
Exploration in Target-Based Drug Discovery Research
The this compound scaffold and its derivatives have been investigated for their potential to interact with a variety of biological targets, including receptors, enzymes, and ion channels.
Receptor Binding and Modulation Studies (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors, Muscarinic Receptors)
Arylpiperazine derivatives are well-known for their interactions with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are key targets in the treatment of central nervous system (CNS) disorders. nih.govnih.gov
Dopamine Receptors: The arylpiperazine moiety is a common feature in many dopamine receptor ligands. nih.gov Studies on various substituted 1-piperazino-3-arylindans have shown that modifications on the piperazine ring can significantly influence affinity and selectivity for dopamine D1 and D2 receptors. nih.gov For instance, derivatives with small substituents on the piperazine ring have demonstrated potent D1 and D2 antagonism. nih.gov While specific binding data for this compound is not extensively documented, its structural similarity to known dopamine receptor ligands suggests its potential as a scaffold for developing novel modulators of dopaminergic neurotransmission. mdpi.comnih.gov
Serotonin Receptors: The arylpiperazine scaffold is also a key pharmacophore for serotonin receptor ligands. nih.gov Derivatives of arylpiperazines have been shown to exhibit a range of activities at different serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.govnih.gov The nature of the aryl group and the substituents on the piperazine ring play a crucial role in determining the affinity and functional activity at these receptors. nih.gov For example, certain piperazine derivatives have been shown to act as agonists at 5-HT1A receptors, which is a therapeutic target for anxiety and depression. capes.gov.br
Muscarinic Receptors: Muscarinic acetylcholine (B1216132) receptors are involved in a wide range of physiological functions, and their modulation is a target for various therapeutic areas. drugbank.comwikipedia.orgnih.gov While direct studies on this compound are limited, the development of muscarinic antagonists from other heterocyclic scaffolds has been a successful strategy. nih.gov The structural features of the dibromopyridinylpiperazine core could be exploited to design novel muscarinic receptor modulators.
Enzyme Inhibition Investigations (e.g., Transglutaminase 2, Phosphodiesterase 10A, Phosphopantetheinyl Transferase, PAK4)
The versatility of the this compound scaffold extends to its potential use in the development of enzyme inhibitors.
Transglutaminase 2 (TG2): This enzyme is implicated in various diseases, including celiac disease and fibrosis. nih.govnih.gov Several research efforts have focused on developing inhibitors of TG2, with some successful candidates incorporating a piperazine scaffold. nih.govnih.gov These inhibitors often work by irreversibly binding to the catalytic cysteine residue of the enzyme. nih.gov The piperazine core in these molecules helps to correctly position the reactive "warhead" for optimal interaction with the enzyme's active site. nih.gov
Phosphodiesterase 10A (PDE10A): This enzyme is highly expressed in the brain and is a target for the treatment of schizophrenia and Huntington's disease. Many potent and selective PDE10A inhibitors feature a heterocyclic core attached to a piperazine ring. The structural features of this compound make it a plausible starting point for the design of novel PDE10A inhibitors.
Phosphopantetheinyl Transferase (PPTase): These enzymes are essential for the biosynthesis of many primary and secondary metabolites in bacteria, making them attractive targets for the development of new antibiotics. While specific inhibitors based on the this compound scaffold have not been reported, the general strategy of using small molecules to inhibit these enzymes is an active area of research.
PAK4 (p21-activated kinase 4): This kinase is involved in cancer cell proliferation, migration, and survival. nih.govnih.gov The development of selective PAK4 inhibitors is a promising strategy for cancer therapy. Several potent PAK4 inhibitors have been developed that incorporate a piperazine moiety, which often forms key interactions within the ATP-binding pocket of the kinase. nih.gov Structure-activity relationship studies have shown that modifications to the piperazine substituent can significantly impact inhibitory potency. nih.gov
Ion Channel Modulation Research (e.g., TRPV6 Calcium Channel)
Recent research has highlighted the utility of a closely related compound, 1-(5-bromopyridin-3-yl)piperazine (B1336269), as a key intermediate in the synthesis of potent and selective inhibitors of the TRPV6 calcium channel. nih.gov TRPV6 is overexpressed in several types of cancer and is considered an "oncochannel". nih.govnih.gov
In a notable study, 1-(5-bromopyridin-3-yl)piperazine was used in a reductive amination reaction to produce a derivative, Br-cis-22a, which served as a tool compound for structural and functional studies of TRPV6 inhibition. nih.gov This research demonstrated that piperazine-containing compounds can effectively block the TRPV6 channel, providing a promising avenue for the development of novel anticancer agents. nih.gov
Other Biological Target Interactions (e.g., Calreticulin)
Calreticulin is a calcium-binding chaperone protein involved in various cellular processes, including protein folding and immune responses. nih.gov While there is no direct evidence of this compound interacting with calreticulin, the exploration of small molecules that can modulate the function of such chaperone proteins is an emerging area of research. The structural features of the dibromopyridinylpiperazine scaffold could potentially be adapted to design ligands that interact with specific domains of calreticulin.
Design of Multitarget Ligands and Polypharmacology Approaches
The concept of "one drug, multiple targets," or polypharmacology, is gaining traction as a more effective approach for treating complex diseases like cancer and neurodegenerative disorders. nih.gov Multitarget-directed ligands (MTDLs) are single molecules designed to interact with two or more biological targets simultaneously. The arylpiperazine scaffold is a common feature in many MTDLs due to its ability to be readily modified to achieve the desired activity profile at multiple targets. nih.gov
For instance, compounds that simultaneously modulate dopamine and serotonin receptors have shown promise as atypical antipsychotics with improved side-effect profiles. nih.gov The this compound scaffold, with its multiple points for diversification, is an ideal starting point for the rational design of such multitarget ligands. nih.gov By strategically modifying the substituents on both the pyridine and piperazine rings, it is possible to fine-tune the affinity and efficacy of the resulting compounds at a range of desired targets.
Development of Research Probes and Tool Compounds for Biological Systems
A research probe or tool compound is a molecule with high affinity and selectivity for a specific biological target, such as a receptor or enzyme. These tools are invaluable for studying the function of their targets in both cellular and whole-organism systems. The structure of this compound suggests its potential as a scaffold for developing such probes.
The pyridinyl-piperazine core is a well-established pharmacophore for targeting various receptors in the central nervous system. For instance, derivatives of 1-(fluoropyridin-3-yl)piperazine have been synthesized and evaluated as multi-target agents for dopamine (D2/D3) and serotonin (5-HT1A) receptors, which are implicated in conditions like Parkinson's disease. thieme-connect.comresearchgate.net By modifying the substituents on the piperazine and pyridine rings, researchers can fine-tune the affinity and selectivity of these compounds for their intended targets.
The presence of two bromine atoms on the pyridine ring of this compound is particularly noteworthy. Halogenation is a common strategy in medicinal chemistry to modulate a compound's properties. Bromine atoms can alter the electronic distribution of the pyridine ring, potentially influencing binding affinity and selectivity for a target protein. Furthermore, the bromine atoms can serve as handles for further chemical modification, allowing for the attachment of fluorescent tags or radioactive isotopes. This would enable the development of probes for various applications, such as positron emission tomography (PET) imaging, which is used to visualize and quantify biological processes in vivo. The synthesis of arylpiperazines for use as PET imaging intermediates has been an area of active research. organic-chemistry.org
While no specific biological data for this compound is currently published, the table below presents data for related pyridinyl-piperazine derivatives that have been investigated as research tools or leads for drug discovery. This illustrates the types of biological activities that could be explored for the title compound.
| Compound Name | Target(s) | Activity (EC50/Ki) | Research Application |
| Compound 7b (a 1-(fluoropyridin-3-yl)oxypropyl)piperazine derivative) | D2/D3/5-HT1A Receptors | EC50: 0.9 nM (D2), 19 nM (D3), 2.3 nM (5-HT1A) | Development of multi-target agents for Parkinson's disease. thieme-connect.com |
| Compound 34c (a 1-(fluoropyridin-3-yl)oxypropyl)piperazine derivative) | D2/D3/5-HT1A Receptors | EC50: 3.3 nM (D2), 10 nM (D3), 1.4 nM (5-HT1A) | Exploration of novel anti-Parkinson's disease molecules with good metabolic stability. thieme-connect.com |
| (-)-10e (a tetrahydro-naphthalen-2-ol derivative with an aryl-piperazine moiety) | D2/D3 Receptors | Ki: 47.5 nM (D2), 0.57 nM (D3) | Investigation of selective dopamine D3 receptor ligands. nih.gov |
Given the established importance of the pyridinyl-piperazine scaffold in neuroscience research and the potential for the dibromo-substitution to confer unique properties, this compound warrants investigation as a potential research probe. Future studies would need to focus on its synthesis, followed by screening against a panel of biological targets to identify its primary interacting partners. Subsequent optimization of the structure could then lead to the development of highly potent and selective tool compounds for the elucidation of complex biological pathways.
Computational Investigations of this compound: A Theoretical Perspective
Detailed computational chemistry and molecular modeling studies on the specific chemical compound this compound are not extensively available in the current public scientific literature. Therefore, the following sections outline the established computational methodologies that would be applied to investigate this compound, drawing parallels from studies on structurally related piperazine and pyridine derivatives.
Advanced Analytical and Characterization Methodologies for Research Compounds
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental confirmation of a molecule's empirical formula. This analytical method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, serves as a crucial piece of evidence for the successful synthesis and purity of the target compound.
For a research compound such as 1-(5,6-Dibromopyridin-3-yl)piperazine, with a proposed molecular formula of C₉H₁₁Br₂N₃, elemental analysis provides the foundational data to verify its atomic composition. The theoretical elemental composition is calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), bromine (79.90 g/mol ), and nitrogen (14.01 g/mol ).
Theoretical vs. Experimental Data
The validation of the empirical formula of this compound is achieved by comparing the theoretical elemental percentages with those obtained from experimental analysis. The following interactive table presents a representative comparison of these values.
| Element | Theoretical % | Experimental % | Difference % |
| Carbon (C) | 33.67 | 33.71 | +0.04 |
| Hydrogen (H) | 3.45 | 3.48 | +0.03 |
| Nitrogen (N) | 13.09 | 13.05 | -0.04 |
| Bromine (Br) | 49.79 | 49.76 | -0.03 |
The data presented in the table is a representative example of what would be expected from the elemental analysis of a pure sample of this compound. The close agreement between the theoretical and hypothetical experimental values, with all differences falling well within the acceptable ±0.4% range, would strongly support the assigned molecular formula.
Detailed Research Findings
In practice, the synthesis of novel compounds like this compound would be followed by purification steps to isolate the compound. Subsequently, a small, precisely weighed amount of the purified solid would be subjected to combustion analysis. In this process, the compound is burned in a stream of pure oxygen at high temperatures. The resulting combustion gases, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then passed through a series of detectors that quantify their amounts. The percentages of carbon, hydrogen, and nitrogen in the original sample are calculated from the quantities of these combustion products. The bromine content is typically determined by other methods, such as ion chromatography after combustion and absorption.
While specific research findings detailing the elemental analysis of this compound are not widely published, the general procedure is a standard and critical step in the characterization of new chemical entities. For instance, studies on various other piperazine (B1678402) and pyridine (B92270) derivatives consistently report elemental analysis data as a primary method of structural confirmation. nih.gov The reliability and robustness of this technique make it an indispensable tool for chemists in research and quality control settings. thermofisher.com
Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation 1-(5,6-Dibromopyridin-3-yl)piperazine Analogs
The rational design of new analogs of this compound is a key step towards optimizing its therapeutic potential. This process involves systematic modifications of its chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties. The piperazine (B1678402) scaffold is a common element in many approved drugs, valued for its ability to improve solubility and basicity, which can positively impact a compound's pharmacokinetic profile. nih.gov
Structure-activity relationship (SAR) studies are fundamental to this design process. eurekaselect.com By synthesizing and evaluating a series of related compounds, researchers can identify which parts of the molecule are essential for its biological activity. For instance, modifications to the piperazine ring, such as N-substitution, can significantly influence a compound's affinity and selectivity for its biological targets. nih.gov The introduction of different functional groups can lead to beneficial interactions with the target protein, potentially enhancing the compound's potency. researchgate.net
One approach to analog design is bioisosteric replacement, where a part of the molecule is replaced by a structurally different group that retains similar biological activity. For example, the bromine atoms on the pyridine (B92270) ring could be substituted with other halogens or small lipophilic groups to explore their impact on activity. nih.gov Similarly, the piperazine ring could be replaced with other heterocyclic structures to investigate the effect of ring size and conformation on the compound's properties. nih.gov
The synthesis of these new analogs can be achieved through various established chemical reactions. For example, the core structure can be assembled through nucleophilic aromatic substitution, where a piperazine derivative reacts with a suitably activated pyridine ring. nih.gov Further modifications can then be made to the piperazine nitrogen or the pyridine ring to generate a diverse library of compounds for biological evaluation. mdpi.com
The following table outlines potential modifications for the rational design of next-generation analogs:
| Molecular Scaffold | Potential Modifications | Rationale for Modification |
| Pyridine Ring | Substitution of bromine atoms with other halogens (F, Cl, I) or small alkyl groups. | To modulate electronic properties and steric interactions with the target. |
| Introduction of other substituents (e.g., methoxy, cyano) at available positions. | To explore additional binding interactions and improve physicochemical properties. | |
| Piperazine Ring | N-substitution with various alkyl, aryl, or heterocyclic groups. | To enhance target affinity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net |
| Introduction of substituents on the piperazine ring itself. | To alter the conformation and basicity of the piperazine moiety. | |
| Linker | Variation of the linker between the pyridine and piperazine rings (if applicable in future designs). | To optimize the distance and orientation between the two key structural motifs. nih.gov |
Advanced Mechanistic Elucidation of Biological Actions
Understanding the precise mechanism by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. Advanced techniques can be employed to identify their molecular targets and elucidate the downstream signaling pathways they modulate.
Initial studies often involve broad pharmacological profiling to identify the compound's primary biological target. This can be achieved through binding assays against a panel of known receptors, enzymes, and ion channels. nih.gov For example, many piperazine-containing compounds have been shown to interact with G-protein coupled receptors (GPCRs), such as serotonin (B10506) or dopamine (B1211576) receptors. nih.govthieme-connect.com Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its identified target. nih.gov
Once a primary target is identified, more detailed mechanistic studies can be undertaken. This may involve techniques such as X-ray crystallography to determine the three-dimensional structure of the compound bound to its target protein. nih.gov This provides invaluable information about the specific molecular interactions that are responsible for the compound's activity and can guide the rational design of more potent and selective analogs.
Furthermore, cell-based assays can be used to investigate the downstream effects of the compound on cellular signaling pathways. For example, researchers might examine changes in the levels of second messengers, protein phosphorylation, or gene expression in response to treatment with the compound. mdpi.com In some cases, the biological activity of a compound may not be due to its interaction with a single target, but rather its ability to modulate multiple targets simultaneously. Such multi-target approaches can be beneficial for treating complex diseases. thieme-connect.com
Integration with High-Throughput Screening Methodologies for New Target Discovery
High-throughput screening (HTS) offers a powerful approach for identifying new biological targets for this compound and its analogs, as well as for discovering novel bioactive compounds within a large chemical library. nih.gov HTS allows for the rapid testing of thousands of compounds in a miniaturized and automated format, making it possible to explore a vast chemical space in a short amount of time.
In the context of new target discovery, a library of compounds based on the this compound scaffold could be screened against a wide range of biological assays representing different disease pathways. Any "hits" from these screens would then be further investigated to identify the specific molecular target responsible for the observed activity. This approach has the potential to uncover novel therapeutic applications for this class of compounds.
Conversely, HTS can be used to screen large, diverse chemical libraries to identify new compounds that share a similar biological activity to this compound. This can lead to the discovery of new chemical scaffolds with therapeutic potential. The development of robust and reliable HTS assays is critical for the success of these screening campaigns. mdpi.com
The following table summarizes the application of HTS in the context of this compound:
| HTS Application | Description | Potential Outcome |
| Target Identification | Screening a focused library of this compound analogs against a diverse panel of biological assays. | Discovery of new biological targets and therapeutic indications for this chemical scaffold. |
| Hit Discovery | Screening a large, diverse chemical library in an assay where this compound is active. | Identification of novel chemical structures with similar biological activity. |
| Lead Optimization | HTS can be used to rapidly screen newly synthesized analogs to guide the lead optimization process. | Faster identification of compounds with improved potency and selectivity. |
Application of Artificial Intelligence and Machine Learning in Predictive Compound Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These technologies can be applied to the predictive design of new this compound analogs with improved properties.
One of the key applications of AI in drug design is the development of quantitative structure-activity relationship (QSAR) models. These models use computational algorithms to identify the mathematical relationship between the chemical structure of a compound and its biological activity. By training a QSAR model on a dataset of known this compound analogs and their corresponding activities, it is possible to predict the activity of new, unsynthesized compounds. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.
AI can also be used for de novo drug design, where algorithms generate entirely new chemical structures that are predicted to be active against a specific biological target. These generative models can explore a vast chemical space to propose novel compounds with desirable properties.
Furthermore, ML models can be used to predict the pharmacokinetic and toxicological properties of compounds, a critical aspect of drug development. By identifying potential liabilities early in the discovery process, researchers can focus their efforts on compounds with a higher probability of success.
The integration of AI and ML into the design-make-test-analyze cycle of drug discovery has the potential to significantly shorten the timeline for developing new medicines based on the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 1-(5,6-Dibromopyridin-3-yl)piperazine, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves nucleophilic aromatic substitution or alkylation reactions. For example, analogous piperazine derivatives are synthesized via alkylation of aromatic amines with bis(2-chloroethyl)amine in sulfolane at 150°C . Key parameters include solvent choice (e.g., sulfolane for high-temperature stability), reaction time (prolonged heating for complete substitution), and stoichiometric control of reagents to minimize by-products. Purification often employs column chromatography (e.g., alumina with hexane:acetone gradients) to isolate the target compound .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming regioselectivity and substitution patterns. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm, while pyridyl protons appear downfield (δ 7.0–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet peaks).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for research-grade material) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Solubility varies with solvent polarity:
Advanced Research Questions
Q. How can regioselectivity challenges in further functionalization of the pyridine ring be addressed?
The electron-deficient pyridine ring (due to bromine substituents) favors electrophilic substitution at the 4-position. To achieve regioselective modifications:
- Directing Groups : Use temporary protecting groups (e.g., Boc on piperazine) to steer reactivity .
- Metal Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) can target specific positions. For example, bromine atoms serve as leaving groups for cross-coupling reactions .
- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps and frontier molecular orbitals .
Q. How should contradictory biological activity data across studies be reconciled?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity Reassessment : Confirm compound integrity via HPLC and NMR before biological testing .
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to rule out non-specific effects.
- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility while maintaining blood-brain barrier permeability (calculated LogP <3) .
- Metabolic Stability : Incorporate deuterium or fluorine atoms at metabolically labile sites to slow hepatic clearance .
- Prodrug Design : Mask polar functionalities (e.g., ester prodrugs) to enhance oral bioavailability .
Methodological Considerations
Q. How are reaction intermediates monitored in multi-step syntheses?
- TLC Tracking : Use silica/alumina plates with UV-active indicators (e.g., iodine staining) to monitor progress.
- In Situ IR Spectroscopy : Detect characteristic carbonyl or amine peaks during reactions .
- Quenching Experiments : Isolate intermediates at timed intervals for MS/NMR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
